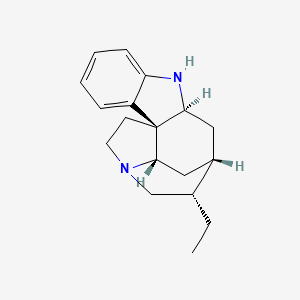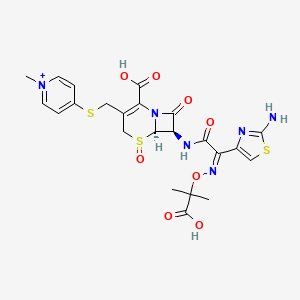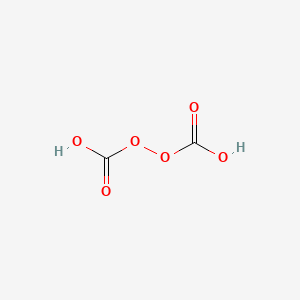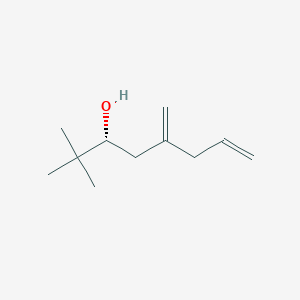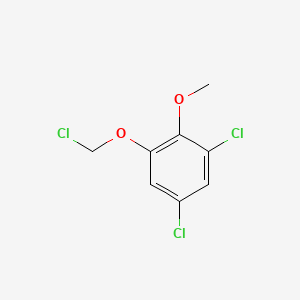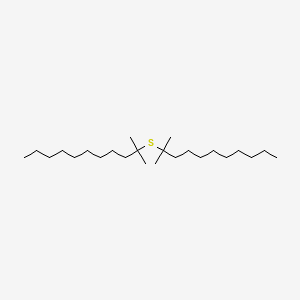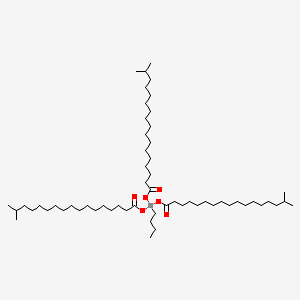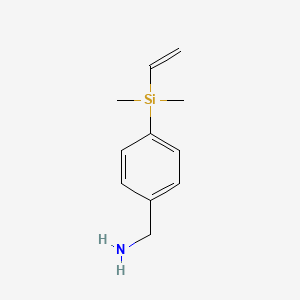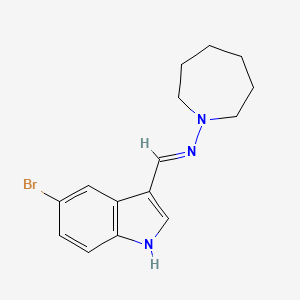
4-(1-(2-Phenylethyl)tridecyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,2-diethoxyethylcyanoacetate is typically synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions.
Industrial Production Methods
In industrial settings, the production of Ethyl 2,2-diethoxyethylcyanoacetate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-diethoxyethylcyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-diethoxyethylcyanoacetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-diethoxyethylcyanoacetate involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets, such as enzymes and receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl cyanoacetate
- Diethyl malonate
- Ethyl acetoacetate
Comparison
Ethyl 2,2-diethoxyethylcyanoacetate is unique due to its combination of cyano and ethoxy groups, which provide distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Eigenschaften
CAS-Nummer |
83898-20-8 |
|---|---|
Molekularformel |
C26H39N |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
4-(1-phenylpentadecan-3-yl)pyridine |
InChI |
InChI=1S/C26H39N/c1-2-3-4-5-6-7-8-9-10-14-17-25(26-20-22-27-23-21-26)19-18-24-15-12-11-13-16-24/h11-13,15-16,20-23,25H,2-10,14,17-19H2,1H3 |
InChI-Schlüssel |
TVYBCUBLBGWIGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCC1=CC=CC=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



